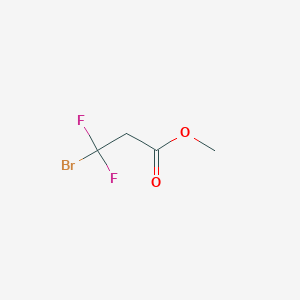

Perfluoro(1-methylcyclohexyl) acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perfluoro(1-methylcyclohexyl) acrylate is a fluorinated acrylate monomer known for its unique chemical properties. It is characterized by its high thermal and chemical stability, low surface energy, and excellent film-forming capabilities. These properties make it a valuable component in various industrial applications, particularly in the formulation of waterborne polymeric coatings for corrosion protection .

Preparation Methods

The synthesis of Perfluoro(1-methylcyclohexyl) acrylate typically involves the incorporation of fluorinated monomers into polymer particles. One common method is the use of miniemulsion droplets containing the entire monomer in the initial charge. This approach helps to overcome the low water solubility of the monomer. Another method involves a conventional seeded semibatch emulsion polymerization using cyclodextrin in the seed and feeding the preemulsion to the reactor . These methods result in distinct particle morphologies and film properties, which can be optimized for specific applications.

Chemical Reactions Analysis

Perfluoro(1-methylcyclohexyl) acrylate undergoes various chemical reactions, including polymerization and copolymerization. The monomer can be polymerized using free radical initiators under controlled conditions to form homopolymers or copolymers with other acrylates. Common reagents used in these reactions include methyl methacrylate and n-butyl acrylate . The resulting polymers exhibit excellent chemical resistance, low surface energy, and good film-forming properties.

Scientific Research Applications

Perfluoro(1-methylcyclohexyl) acrylate has a wide range of scientific research applications. In chemistry, it is used to develop waterborne polymeric coatings with enhanced corrosion resistance. These coatings are particularly useful in marine and industrial environments where high durability is required . In biology and medicine, fluorinated acrylates are explored for their potential in creating biocompatible surfaces and drug delivery systems. The compound’s unique properties also make it valuable in the development of low surface energy coatings for various industrial applications .

Mechanism of Action

The mechanism of action of Perfluoro(1-methylcyclohexyl) acrylate is primarily based on its ability to form stable, low-energy surfaces. The fluorinated segments of the polymer reduce surface tension, providing hydrophobic and oleophobic properties. This makes the resulting coatings highly resistant to water, oils, and other contaminants. The molecular targets and pathways involved include the interaction of the fluorinated segments with the substrate, leading to the formation of a protective barrier .

Comparison with Similar Compounds

Perfluoro(1-methylcyclohexyl) acrylate is unique compared to other fluorinated acrylates due to its specific molecular structure, which imparts superior film-forming and chemical resistance properties. Similar compounds include perfluoro octyl acrylate and perfluorosilyl methacrylate, which also exhibit low surface energy and high chemical stability . this compound stands out for its enhanced corrosion resistance and film-forming capabilities, making it a preferred choice for demanding applications.

Properties

Molecular Formula |

C10H3F13O2 |

|---|---|

Molecular Weight |

402.11 g/mol |

IUPAC Name |

[2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexyl] prop-2-enoate |

InChI |

InChI=1S/C10H3F13O2/c1-2-3(24)25-4(10(21,22)23)5(11,12)7(15,16)9(19,20)8(17,18)6(4,13)14/h2H,1H2 |

InChI Key |

DIKGAGYCPGKRQK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)

![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)

![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)

![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)

![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)